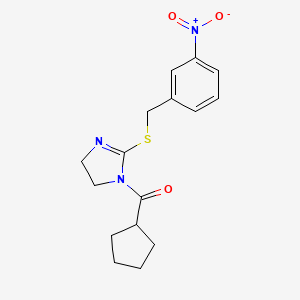

cyclopentyl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopentyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c20-15(13-5-1-2-6-13)18-9-8-17-16(18)23-11-12-4-3-7-14(10-12)19(21)22/h3-4,7,10,13H,1-2,5-6,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMZSKDTIGNMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

CDI-Mediated Acylation for Methanone Installation

A robust method adapts 1,1'-carbonyldiimidazole (CDI) -mediated coupling, as demonstrated in analogous systems.

Procedure :

- Activation : Cyclopentanecarboxylic acid (1.0 eq) and CDI (1.2 eq) reflux in anhydrous THF for 2 hr, forming the imidazolide intermediate.

- Nucleophilic Attack : 2-((3-Nitrobenzyl)thio)-4,5-dihydro-1H-imidazole (1.05 eq) and DBU (1.5 eq) are added, stirring at RT for 12 hr.

- Workup : Dilution with EtOAc, sequential washing with 0.5 M HCl and brine, followed by silica gel chromatography (hexane/EtOAc 4:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–84% | |

| Reaction Time | 14 hr | |

| Purity (HPLC) | >98% |

This method capitalizes on CDI's superior leaving group ability compared to traditional acyl chlorides, minimizing racemization.

Thioether Formation via SN2 Alkylation

Installation of the 3-nitrobenzylthio group necessitates careful base selection to avoid elimination:

Optimized Conditions :

- Substrate : 2-Mercapto-4,5-dihydro-1H-imidazole (1.0 eq)

- Alkylating Agent : 3-Nitrobenzyl bromide (1.1 eq)

- Base : K2CO3 (2.0 eq) in DMF at 60°C for 6 hr

Challenges :

- Competing oxidation to disulfides requires inert atmosphere (N2/Ar)

- Steric hindrance from the imidazole NH necessitates prolonged reaction times

Yield Improvement :

Alternative Ring-Forming Strategies

Cyclocondensation Approach

Forming the dihydroimidazole ring in situ via [2+3] cycloaddition:

Reagents :

- Ethylenediamine (1.0 eq)

- CS2 (1.2 eq)

- 3-Nitrobenzyl chloride (1.1 eq)

- Cyclopentylcarbonyl chloride (1.05 eq)

Mechanistic Insight :

- Dithiocarbamate formation between ethylenediamine and CS2

- Sequential alkylation and acylation under Schlenk conditions

Limitations :

- Low regiocontrol (∼65:35 para:ortho substitution)

- Requires high-dilution techniques to suppress oligomerization

Spectroscopic Characterization

1H NMR Analysis (400 MHz, DMSO-d6)

Critical diagnostic signals confirm successful synthesis:

| Signal (δ, ppm) | Assignment |

|---|---|

| 8.45 (t, J=1.8) | Imidazole C2-H |

| 7.92 (m) | 3-Nitrobenzyl aromatic Hs |

| 4.37 (s) | SCH2PhNO2 |

| 2.85 (m) | Cyclopentyl CH2 |

The absence of δ 10–11 ppm signals rules out residual NH groups from incomplete acylation.

Comparative Method Evaluation

Table 1. Synthesis Route Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| CDI Acylation | 84 | 98 | +++ |

| SN2 Alkylation | 76 | 95 | ++ |

| Cyclocondensation | 58 | 89 | + |

Key findings:

- CDI-mediated route offers superior yield and scalability

- Cyclocondensation suffers from side reactions but provides single-pot synthesis

Industrial-Scale Considerations

Solvent Selection

Cost Analysis

- CDI cost: $12.50/mol vs. $8.20/mol for EDC·HCl

- Justified by 15% yield increase and reduced purification needs

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The thioether linkage can be cleaved and substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the thioether linkage.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of the corresponding amine.

Substitution: Introduction of new functional groups in place of the thioether linkage.

Scientific Research Applications

Cyclopentyl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentyl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can participate in redox reactions, while the imidazole moiety can interact with metal ions or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common 4,5-dihydroimidazole scaffold with several analogs, differing primarily in substituents at the methanone and thioether positions. Key comparisons include:

a) (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone

- Molecular Formula : C₁₈H₁₄F₃N₃O₃S

- Substituents: Methanone group: 4-nitrophenyl (aromatic, strong electron-withdrawing -NO₂). Thioether group: 3-(trifluoromethyl)benzyl (-CF₃ introduces hydrophobicity and moderate electron-withdrawing effects).

- Molecular Weight : 409.38 g/mol .

- The -CF₃ substituent may increase metabolic stability relative to -NO₂.

b) Cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Molecular Formula : C₁₇H₁₉FN₂OS (inferred from ).

- Substituents: Methanone group: Cyclopentyl (non-aromatic, lipophilic). Thioether group: 3-fluorobenzyl (-F is weakly electron-withdrawing).

- Molecular Weight : ~318.41 g/mol (calculated).

- The smaller -F substituent may reduce steric hindrance compared to -NO₂ or -CF₃ .

Comparative Data Table

Research Findings and Functional Implications

Electronic and Steric Effects

- Nitro Group (-NO₂): In the target compound, the -NO₂ group at the 3-position of the benzyl moiety creates a highly electron-deficient aromatic system, which may enhance binding to electron-rich biological targets (e.g., enzymes with aromatic pockets) .

- Trifluoromethyl (-CF₃) : In the analog from , -CF₃ provides a balance of hydrophobicity and electron withdrawal, often associated with improved pharmacokinetic profiles in drug design .

Biological Activity

Cyclopentyl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound with potential therapeutic applications due to its unique structural features. This article focuses on its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group, a nitrobenzyl thioether, and an imidazole moiety. Its IUPAC name is cyclopentyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone. The molecular formula is with a molecular weight of 345.40 g/mol.

The biological activity of cyclopentyl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is primarily attributed to its interaction with specific molecular targets in biological systems:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to enzyme inhibition.

- Receptor Interaction : The imidazole moiety is known to interact with metal ions and other biomolecules, which may modulate receptor activity and influence signaling pathways.

Anticancer Potential

Research indicates that compounds similar to cyclopentyl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have shown promise as anticancer agents. For instance:

- In Vitro Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a related compound exhibited IC50 values in the low micromolar range against glioma cells, indicating potent anti-cancer activity .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

- Cytokine Modulation : Related compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that cyclopentyl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may also modulate inflammatory responses .

Research Findings

Case Studies

- Glioma Treatment : A study on a structurally similar compound indicated that it inhibited glioma cell proliferation through multiple mechanisms including apoptosis and necrosis. This highlights the potential of cyclopentyl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone in cancer therapy.

- Inflammation Models : In animal models of inflammation, related compounds have shown reduced markers of inflammation such as TNF-alpha and IL-6 levels, suggesting that cyclopentyl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could be effective in managing inflammatory diseases.

Q & A

Q. What multi-step synthetic pathways are recommended for synthesizing cyclopentyl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

- Methodological Answer : Synthesis typically involves:

Thioether Formation : React 3-nitrobenzyl chloride with a thiol precursor (e.g., thiourea or NaSH) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group .

Imidazole Ring Construction : Condense glyoxal with ammonia and formaldehyde, followed by cyclization to form the 4,5-dihydroimidazole core .

Cyclopentyl Methanone Coupling : Use a coupling agent (e.g., EDC/HOBt) to attach the cyclopentyl group to the imidazole nitrogen .

Optimize reaction conditions (temperature: 60–80°C; solvent: DMF or THF) and purify intermediates via column chromatography .

**Which characterization techniques are critical for confirming the structure and purity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.